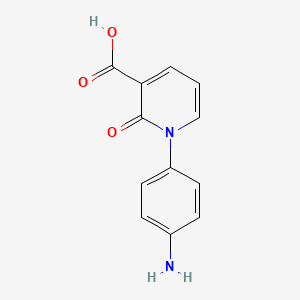

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-aminophenyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDCLJIHYNEQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under inert conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, while the carboxylic acid group can participate in coordination with metal ions or other functional groups .

Comparison with Similar Compounds

Core Structural Variations

The compound’s pyridine core distinguishes it from analogs with other heterocycles:

- Pyrrolidine/Piperidine Derivatives: Compounds like 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 346637-44-3) and 1-(4-Aminophenyl)piperidine-3-carboxylic acid (CAS: 1177345-22-0) feature saturated five- or six-membered rings.

- Triazole/Pyrazole Derivatives: 1-(4-Aminophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid () and 1-(4-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid () introduce nitrogen-rich rings, enhancing hydrogen-bonding and metabolic stability but increasing steric bulk .

- Azetidine Derivatives: 1-(4-Aminophenyl)azetidine-3-carboxylic acid (CAS: 1260892-88-3) has a strained four-membered ring, which may limit stability but improve target selectivity due to unique ring puckering .

Functional Group Modifications

- Carboxylic Acid vs.

- Ketone vs. Ester/Aldehyde: Chalcone derivatives like (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () retain the 4-aminophenyl group but replace the pyridine-carboxylic acid with a propenone chain, demonstrating significant antimalarial activity (50% inhibition of PfFd-PfFNR) .

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid, also known by its chemical structure and CAS number (1951444-53-3), is a compound that has garnered attention due to its potential therapeutic applications. This article focuses on its biological activity, including its mechanisms of action, efficacy in various biological assays, and its potential applications in medicine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and apoptosis.

Targeted Pathways

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in various cancer cell lines, promoting cell death in malignant cells while having minimal cytotoxic effects on normal cells.

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are involved in inflammatory responses and cancer progression.

Biological Activity Assays

The efficacy of this compound has been evaluated through various in vitro assays:

Cytotoxicity Testing

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines using the MTT assay:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| K562 (Leukemia) | 10 | Inhibition of cell proliferation |

| PC-3 (Prostate Cancer) | 20 | Enzyme inhibition leading to apoptosis |

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant growth inhibition of MCF-7 cells, with an IC50 value of 15 μM. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Properties : Another investigation revealed that the compound exhibited antimicrobial activity against various bacterial strains, suggesting its utility in treating infections. The minimum inhibitory concentration (MIC) values ranged from 5 to 25 μg/mL depending on the bacterial species tested.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the carboxylic acid position have shown promising results in increasing potency and selectivity against cancer cells.

In Silico Studies

Computational studies have predicted that modifications could improve binding affinity to target proteins involved in cancer progression. Docking studies indicated favorable interactions with PARP-1, a protein implicated in DNA repair mechanisms.

Q & A

Q. What are the critical factors for optimizing the synthesis of 1-(4-aminophenyl)-2-oxopyridine-3-carboxylic acid?

The synthesis of this compound requires careful control of reaction conditions. Key factors include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can enhance coupling efficiency between the pyridine and aminophenyl moieties .

- Temperature : Reactions often proceed optimally at 60–80°C to balance reaction rate and byproduct formation .

- Solvent choice : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the carboxylic acid derivative .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the pyridine ring substitution pattern and the presence of the aminophenyl group (e.g., aromatic protons at δ 6.8–7.5 ppm and carboxylic acid proton at δ 12–13 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry verifies molecular weight (expected [M+H]⁺ ~259.1) and purity (>95%) .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (NH₂ stretch) validate functional groups .

Q. How can researchers address poor aqueous solubility during bioactivity assays?

- pH adjustment : Solubilize the compound in mildly basic buffers (pH 8–9) to deprotonate the carboxylic acid group .

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity for target proteins?

- Molecular docking : Use software like AutoDock Vina to model interactions between the pyridine-carboxylic acid scaffold and enzyme active sites (e.g., kinases or oxidoreductases) .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions, aiding in rational derivatization .

Q. How should researchers resolve contradictions in biological activity data across studies?

Q. What are the stability challenges under physiological conditions, and how can degradation pathways be mitigated?

Q. Which structural analogs of this compound show enhanced bioactivity, and what modifications drive these improvements?

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockouts : Silence putative targets (e.g., COX-2 or NADPH oxidase) to confirm pathway-specific effects .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins to corroborate docking predictions .

Methodological Notes

- Synthetic protocols : Prioritize step-by-step optimization of coupling reactions and purification to minimize batch variability .

- Data reproducibility : Cross-validate analytical results with orthogonal methods (e.g., NMR + HPLC) to ensure structural fidelity .

- Ethical reporting : Disclose all synthetic byproducts and assay conditions in publications to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.